(R)-(-)-Citramalic Acid Lithium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H8LiO5 |

|---|---|

Molecular Weight |

155.1 g/mol |

InChI |

InChI=1S/C5H8O5.Li/c1-5(10,4(8)9)2-3(6)7;/h10H,2H2,1H3,(H,6,7)(H,8,9);/t5-;/m1./s1 |

InChI Key |

SCNUAVZPSALVJI-NUBCRITNSA-N |

Isomeric SMILES |

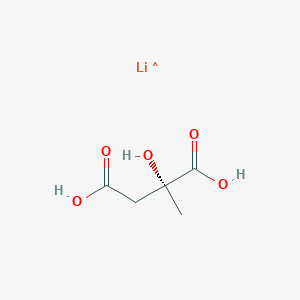

[Li].C[C@@](CC(=O)O)(C(=O)O)O |

Canonical SMILES |

[Li].CC(CC(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R)-(-)-Citramalic Acid Lithium for Researchers and Drug Development Professionals

(R)-(-)-Citramalic Acid Lithium , a lithium salt of (R)-(-)-citramalic acid, is a chiral molecule of significant interest in biochemical research and as a potential therapeutic agent. Its involvement in fundamental metabolic pathways, particularly in glutamate (B1630785) metabolism, positions it as a noteworthy compound for investigation in neurological disorders and other physiological processes. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, relevant experimental protocols, and its role in biological signaling pathways.

Core Properties and Physicochemical Data

This compound is a white, crystalline powder. The lithium salt form generally enhances the solubility and bioavailability of citramalic acid.[1]

| Property | Value | Reference |

| Chemical Formula | C₅H₇LiO₅ | [2] |

| Molecular Weight | 154.05 g/mol | [3] |

| CAS Number | 6236-10-8 (for the free acid) | [4][5] |

| Appearance | White fine crystalline powder or crystals | [5][6] |

| Melting Point | 108-110 °C (for the free acid) | [5][7] |

| Boiling Point | 295.2 °C at 760 mmHg (for the free acid) | [5] |

| Density | 1.513 g/cm³ (for the free acid) | [5] |

| pKa (predicted) | 3.65 ± 0.28 | [8] |

| Optical Activity | [α]/D = -19.0 ± 2.0° (c = 0.5 in 1 M HCl) | [4][6] |

| Solubility | Soluble in water and alcohol.[7] Soluble in PBS (pH 7.2) at 10 mg/mL.[9] | |

| Storage Temperature | 2-8°C | [4][5] |

Biological Significance and Signaling Pathways

(R)-(-)-Citramalic acid is a key intermediate in the methylaspartate cycle , a metabolic pathway for the assimilation of acetyl-CoA, particularly in some microorganisms like haloarchaea.[1][3][4] This cycle is an alternative to the glyoxylate (B1226380) cycle. The pathway is also linked to glutamate metabolism.[3][7]

The methylaspartate cycle begins with the conversion of glutamate to methylaspartate, which is then deaminated to form mesaconate. Through a series of enzymatic reactions, mesaconate is ultimately converted to glyoxylate and propionyl-CoA. Glyoxylate can then condense with acetyl-CoA to form malate, a key intermediate in the citric acid cycle.[3]

Below is a diagram illustrating the key steps of the methylaspartate cycle.

Caption: Key steps of the Methylaspartate Cycle.

Experimental Protocols

Synthesis of (R)-(-)-Citramalic Acid

a) Enzymatic Synthesis:

A common method for the stereoselective synthesis of (R)-(-)-citramalic acid involves the enzymatic hydration of mesaconic acid. This can be achieved using resting cells of microorganisms such as Clostridium formicoaceticum.

-

Protocol Outline:

-

Cultivate Clostridium formicoaceticum under appropriate anaerobic conditions.

-

Harvest and wash the cells to obtain a cell paste.

-

Prepare a reaction mixture containing a buffered solution of mesaconic acid.

-

Add the cell paste to the reaction mixture and incubate under anaerobic conditions at a controlled temperature (e.g., 37°C).

-

Monitor the reaction progress by measuring the disappearance of mesaconic acid or the appearance of citramalic acid using HPLC.

-

Once the reaction is complete, remove the cells by centrifugation.

-

Isolate and purify the (R)-(-)-citramalic acid from the supernatant using techniques such as ion-exchange chromatography.

-

b) Chemical Synthesis:

A chemical synthesis route involves the oxidation of 3-methyl-3-buten-1-ol (B123568).[10]

-

Protocol Outline:

-

Prepare a reaction vessel with a mixture of 70% nitric acid and nitrogen dioxide at a controlled temperature (e.g., 50°C).[10]

-

Slowly add 3-methyl-3-buten-1-ol to the reaction mixture.[10]

-

Maintain the reaction at the specified temperature for a set period (e.g., 2 hours).[10]

-

After the reaction, cool the mixture.

-

Isolate the crude citramalic acid by evaporation of the solvent under a stream of nitrogen.[10]

-

Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to obtain pure citramalic acid.[10]

-

Analytical Methods

a) High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for the separation and quantification of organic acids, including citramalic acid.

-

Workflow for HPLC Analysis:

Caption: General workflow for HPLC analysis of citramalic acid.

-

Example HPLC Conditions:

-

Column: C18 reversed-phase column.[11]

-

Mobile Phase: Isocratic elution with 0.005 M H₂SO₄ in water.[11]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry (MS) for higher specificity.[12]

-

Note: For enantiomeric separation, a chiral derivatization agent can be used prior to LC-MS/MS analysis.[12]

-

b) Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of citramalic acid, typically after derivatization to increase its volatility.

-

Protocol Outline:

-

Derivatization: The sample containing citramalic acid is derivatized, for example, by silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

-

GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to achieve separation.

-

MS Detection: The separated components are introduced into a mass spectrometer for detection and identification based on their mass spectra.

-

c) Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is invaluable for the structural elucidation of (R)-(-)-citramalic acid.

-

¹H NMR (in D₂O): Characteristic peaks are observed for the methyl and methylene (B1212753) protons.

-

¹³C NMR (in D₂O): Resonances for the carboxyl carbons, the quaternary carbon, the methylene carbon, and the methyl carbon can be identified.[13]

Safety Information

(R)-(-)-Citramalic Acid and its lithium salt should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[14]

-

Precautionary Measures:

-

Avoid breathing dust.[14]

-

Wash hands thoroughly after handling.[14]

-

Wear protective gloves, eye protection, and face protection.[5]

-

Use only in a well-ventilated area.[14]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[5]

-

Store in a well-ventilated place and keep the container tightly closed.[5]

-

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into its specific biological activities and optimization of experimental protocols will be crucial for unlocking its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000426) [hmdb.ca]

- 3. Frontiers | Succinyl-CoA:Mesaconate CoA-Transferase and Mesaconyl-CoA Hydratase, Enzymes of the Methylaspartate Cycle in Haloarcula hispanica [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. D-(–)-Citramalic acid lithium salt | CAS 6236-10-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. D-(−)-柠苹酸 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. (R)-(-)-Citramalic acid [chembk.com]

- 8. (R)-(-)-CITRAMALIC ACID | 6236-10-8 [chemicalbook.com]

- 9. caymanchem.com [caymanchem.com]

- 10. US4022823A - Citric acid and citramalic acid preparation - Google Patents [patents.google.com]

- 11. High-performance liquid chromatographic separation and quantification of citric, lactic, malic, oxalic and tartaric acids using a post-column photochemical reaction and chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. bmse000428 R-(-)-Citramalic Acid at BMRB [bmrb.io]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to (R)-(-)-Citramalic Acid Lithium

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-Citramalic acid lithium is the lithium salt of (R)-(-)-citramalic acid, a chiral dicarboxylic acid. This compound is of interest to the scientific community, particularly those in drug development and metabolic research, due to its role as a biochemical intermediate and its potential applications as a chiral building block. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of this compound. Detailed experimental protocols for its biotechnological production are presented, along with visualizations of its key metabolic pathways. While the therapeutic potential of the lithium ion is well-documented in neurological disorders, the specific utility of the citramalate (B1227619) salt in this context remains an area for future investigation.

Chemical Structure and Identification

(R)-(-)-Citramalic acid, also known as (R)-2-Hydroxy-2-methylsuccinic acid, is a C5-dicarboxylic acid. The lithium salt is formed by the reaction of (R)-(-)-citramalic acid with a lithium base.

Chemical Structure:

-

Molecular Formula: C₅H₇LiO₅

-

Structure: The structure consists of a butanedioic acid backbone with a methyl and a hydroxyl group attached to the second carbon atom. The lithium ion forms a salt with one of the carboxyl groups.

Identification Parameters:

| Identifier | Value |

| IUPAC Name | lithium (3R)-3,4-dihydroxy-3-methyl-4-oxobutanoate |

| Canonical SMILES | [Li+].C--INVALID-LINK--(C(=O)O)O |

| InChI Key | SCNUAVZPSALVJI-NUBCRITNSA-N |

| CAS Number | 6236-10-8 (for the free acid) |

Physicochemical Properties

Quantitative data for this compound salt is not extensively available in peer-reviewed literature. The following table summarizes the available data for the free acid and the lithium salt.

| Property | (R)-(-)-Citramalic Acid | This compound |

| Molecular Weight | 148.11 g/mol [1] | 154.05 g/mol |

| Appearance | White fine crystalline powder[1] | Powder or crystals[2] |

| Melting Point | 108-110 °C[1] | Not available |

| Optical Rotation | [α]/D -19.0±2.0° (c = 0.5 in 1 M HCl)[2] | Not available |

| Purity | Not applicable | ≥95.0% (GC)[2] |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL[3] | Not available |

| Storage Temperature | 2-8°C[2] | 2-8°C[2] |

Biological Significance and Applications

(R)-(-)-Citramalic acid is a key intermediate in several metabolic pathways. Its lithium salt is of interest for its potential applications in drug development, primarily as a chiral building block and for the established therapeutic effects of the lithium ion.

Metabolic Roles

(R)-(-)-Citramalic acid is involved in:

-

The Methylaspartate Pathway: This pathway is a crucial part of glutamate (B1630785) metabolism in some anaerobic bacteria, such as Clostridium tetanomorphum.[3]

-

Isoleucine Biosynthesis: In some microorganisms, (R)-citramalate serves as a precursor in an alternative pathway for the synthesis of the essential amino acid isoleucine.[4]

Applications in Drug Development

-

Chiral Building Block: As a chiral molecule, (R)-(-)-citramalic acid and its salts are valuable starting materials for the stereoselective synthesis of complex organic molecules, including pharmaceuticals.

-

Potential in Neurological Disorders: Lithium salts, such as lithium carbonate and lithium citrate, are well-established treatments for bipolar disorder and are being investigated for their neuroprotective effects in conditions like Alzheimer's disease.[5][6] The therapeutic action of lithium is attributed to its ability to modulate various signaling pathways, including the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β).[5] While there is no specific research on this compound for these conditions, its potential as a lithium carrier warrants further investigation.

Signaling and Metabolic Pathways

Methylaspartate Pathway

This pathway allows certain anaerobic microorganisms to ferment glutamate. (R)-(-)-Citramalate is not a direct intermediate in the main cycle but is related to the metabolism of mesaconate, an intermediate in the pathway.

Caption: Simplified overview of the Methylaspartate Pathway.

Isoleucine Biosynthesis Pathway (via Citramalate)

An alternative route to the essential amino acid isoleucine, bypassing the typical threonine-dependent pathway in some organisms.

Caption: Isoleucine biosynthesis via the citramalate pathway.

Experimental Protocols

Biotechnological Production of (R)-(-)-Citramalic Acid

A highly efficient method for producing citramalic acid is through fed-batch fermentation using engineered Escherichia coli.[7][8][9]

5.1.1. Strain and Plasmid

-

Host Strain: E. coli BW25113 with deletions in ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) to prevent byproduct formation.

-

Plasmid: A suitable expression vector (e.g., pBAD24) containing the gene for a mesophilic variant of citramalate synthase from Methanococcus jannaschii (CimA3.7).

5.1.2. Media and Culture Conditions

-

Inoculum Medium: Standard Luria-Bertani (LB) medium.

-

Fermentation Medium: A defined mineral salts medium is used. A typical composition includes:

-

KH₂PO₄: 3 g/L

-

K₂HPO₄: 12 g/L

-

(NH₄)₂SO₄: 5 g/L

-

MgSO₄·7H₂O: 0.25 g/L

-

Trace elements solution

-

Glucose (initial concentration, e.g., 10-20 g/L)

-

Yeast extract (e.g., 1.4 g/L)

-

-

Fed-batch Feed: Concentrated glucose solution (e.g., 500 g/L).

5.1.3. Fermentation Protocol

-

Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into LB medium and grow overnight at 37°C with shaking.

-

Bioreactor Setup: Prepare a 5 L bioreactor with 3 L of fermentation medium. Sterilize and set the initial conditions: 37°C, pH 7.0 (controlled with NH₄OH), and dissolved oxygen maintained above 20% by adjusting agitation and aeration.

-

Inoculation: Inoculate the bioreactor with the overnight culture to an initial OD₆₀₀ of ~0.1.

-

Batch Phase: Allow the culture to grow in batch mode until the initial glucose is depleted.

-

Fed-Batch Phase: Start a continuous feed of the concentrated glucose solution. The feed rate is gradually increased to maintain a low glucose concentration in the bioreactor, which prevents the accumulation of inhibitory byproducts like acetate.

-

Induction: When the culture reaches a high cell density (e.g., OD₆₀₀ of 50), induce the expression of citramalate synthase by adding a suitable inducer (e.g., L-arabinose if using a pBAD promoter).

-

Production Phase: Continue the fed-batch cultivation for a period of 48-72 hours, monitoring cell growth and citramalate production.

-

Harvest and Downstream Processing: Harvest the fermentation broth. The citramalic acid can be recovered from the supernatant through methods such as extraction or chromatography.

5.1.4. Preparation of the Lithium Salt

To prepare this compound, the purified free acid is reacted with a stoichiometric amount of a lithium base, such as lithium hydroxide (B78521) or lithium carbonate, in an aqueous solution. The resulting salt can then be isolated by evaporation of the solvent.

Experimental Workflow for Biotechnological Production

References

- 1. (R)-(-)-CITRAMALIC ACID | 6236-10-8 [chemicalbook.com]

- 2. D-(−)-柠苹酸 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pnas.org [pnas.org]

- 5. Neuroprotective action of lithium in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Lithium: Implications for the Treatment of Alzheimer’s Disease and Related Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Technical Guide to (R)-(-)-Citramalic Acid Lithium: A Core Intermediate in Metabolism and Biotechnology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-(-)-Citramalic Acid Lithium, a key chiral molecule with significant roles in bacterial metabolism and as a building block in chemical synthesis. This document outlines its chemical and physical properties, details its involvement in key metabolic pathways, and presents methodologies for its production.

Core Data and Properties

This compound, also known by its synonyms (R)-2-Hydroxy-2-methylsuccinic acid lithium salt and D-(−)-2-Methylmalic acid lithium salt, is the lithium salt of the R-enantiomer of citramalic acid. The definitive CAS number for the lithium salt is 2319882-36-3 . It is important to distinguish this from the CAS number for the free acid, (R)-(-)-Citramalic Acid, which is 6236-10-8 .

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| CAS Number | 2319882-36-3 | [1][2][3] |

| Molecular Formula | C₅H₇LiO₅ | [4] |

| Molecular Weight | 155.05 g/mol | N/A |

| Purity | ≥95% | N/A |

| Physical Form | Powder or crystals | N/A |

| Optical Activity | [α]/D ≈ -19.0° (c=0.5 in 1 M HCl) | N/A |

| Storage Temperature | 2-8°C | N/A |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL | [5] |

Structural Information

| Identifier | Value | Source |

| Canonical SMILES | C--INVALID-LINK--(CC(=O)O)C(=O)[O-].[Li+] | N/A |

| InChI | InChI=1S/C5H8O5.Li/c1-5(10,4(8)9)2-3(6)7;/h10H,2H2,1H3,(H,6,7)(H,8,9);/q;+1/t5-;/m1./s1 | N/A |

| InChI Key | SCNUAVZPSALVJI-NUBCRITNSA-N | N/A |

Biological Significance and Metabolic Pathways

(R)-(-)-Citramalic acid is a crucial intermediate in several metabolic pathways, primarily in microorganisms. Its biological activity is intrinsically linked to its stereochemistry.

The Methylaspartate Pathway for Glutamate (B1630785) Fermentation

In certain anaerobic bacteria, such as Clostridium tetanomorphum, (R)-(-)-citramalic acid is an intermediate in the methylaspartate pathway, one of at least five known pathways for glutamate fermentation.[4][5][6][7] This pathway allows the organism to use glutamate as a carbon and energy source under anaerobic conditions. The pathway involves the conversion of glutamate to mesaconate, which is then hydrated to form (S)-citramalate, and subsequently isomerized to (R)-citramalate before being cleaved.

Caption: The Methylaspartate Pathway for Glutamate Fermentation.

The Citramalate Pathway for Isoleucine Biosynthesis

(R)-(-)-Citramalic acid is the entry point for a threonine-independent pathway for isoleucine biosynthesis found in various microorganisms, including Geobacter sulfurreducens and Leptospira interrogans.[8] This pathway provides an alternative route to produce the essential amino acid isoleucine, starting from the central metabolites pyruvate and acetyl-CoA. This is particularly important for organisms that may have limitations in threonine availability.

Caption: The Citramalate Pathway for Isoleucine Biosynthesis.

Experimental Protocols

The production of (R)-(-)-Citramalic Acid can be achieved through chemical synthesis or, more commonly for large-scale production, through microbial fermentation using metabolically engineered organisms.

Biosynthetic Production using Engineered Escherichia coli

High-titer production of citramalic acid has been successfully demonstrated using engineered E. coli. The general strategy involves redirecting carbon flux from central metabolism towards the desired product.[2][3][9]

Objective: To produce high concentrations of citramalic acid from a simple carbon source like glucose.

Core Principles of the Metabolic Engineering Strategy:

-

Overexpression of a Key Enzyme: A codon-optimized citramalate synthase gene (cimA), often from a thermophilic organism like Methanococcus jannaschii, is introduced and overexpressed. This enzyme catalyzes the condensation of pyruvate and acetyl-CoA to form (R)-citramalate.[2][3]

-

Deletion of Competing Pathways: To maximize the carbon flux towards citramalate, genes for competing pathways are deleted. Common targets include:

-

ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase) to prevent the formation of fermentation byproducts like lactate (B86563) and formate.[2]

-

gltA (citrate synthase) to reduce the entry of acetyl-CoA into the TCA cycle.[3]

-

ackA (acetate kinase) to minimize the production of acetate, a common and problematic byproduct.[3]

-

-

Process Optimization: A fed-batch fermentation process is typically employed to maintain a continuous, growth-limiting feed of the carbon source (e.g., glucose). This strategy prevents the accumulation of inhibitory byproducts like acetate that can occur under high glucose conditions.[2]

Summary of a Fed-Batch Fermentation Protocol:

-

Strain: An engineered E. coli strain (e.g., BW25113) with deletions in ldhA and pflB, carrying a plasmid for the expression of cimA (e.g., pBAD24-mjcimA3.7).[2]

-

Inoculum: A seed culture is grown overnight in a suitable medium (e.g., LB or a defined mineral salts medium).

-

Bioreactor Setup: The production is carried out in a controlled bioreactor (e.g., 5 L vessel). The culture is grown at 37°C, and the pH is maintained at 7.0 through the automated addition of acid/base.

-

Batch Phase: The bioreactor is inoculated, and the cells are grown in a defined mineral salts medium with an initial batch of glucose until it is consumed.

-

Fed-Batch Phase: A continuous, concentrated glucose feed is initiated. The feed rate is carefully controlled to limit glucose availability, thus preventing overflow metabolism and acetate production.

-

Induction: Expression of the cimA gene is induced at an appropriate cell density by adding an inducer (e.g., L-arabinose for a pBAD promoter system).[2]

-

Production: The glucose feed is maintained for an extended period (e.g., 65 hours), during which citramalate accumulates in the medium to high titers (e.g., >80 g/L).[2]

Caption: Workflow for Biosynthetic Production of Citramalic Acid.

Product Purification from Fermentation Broth

Purifying citramalic acid from the fermentation broth is a critical step to obtain a high-purity product. While specific protocols for citramalic acid are proprietary, the process is analogous to the well-established methods for other organic acids like citric acid.

General Purification Strategy:

-

Cell Removal: The first step is to separate the E. coli biomass from the culture supernatant containing the dissolved citramalic acid. This is typically achieved by centrifugation or microfiltration.

-

Precipitation: The organic acid can be precipitated from the clarified broth as a salt. For example, adding a calcium source like calcium hydroxide (B78521) will precipitate calcium citramalate.

-

Acidification: The precipitated salt is then re-acidified (e.g., with sulfuric acid) to regenerate the free citramalic acid in solution and precipitate the cation as an insoluble salt (e.g., calcium sulfate), which is then filtered off.

-

Final Purification: The resulting solution of free citramalic acid is further purified using methods such as:

-

Decolorization: Treatment with activated carbon to remove colored impurities.

-

Ion Exchange Chromatography: To remove remaining salts and other charged impurities.

-

Crystallization: The purified solution is concentrated, and the citramalic acid is crystallized. The crystals are then dried to yield the final product.

-

Applications and Future Outlook

This compound serves multiple purposes in scientific and industrial fields:

-

Biochemical Research: It is an essential standard and intermediate for studying microbial metabolic pathways, particularly amino acid biosynthesis and anaerobic fermentation.

-

Chiral Building Block: As a chiral molecule, it is a valuable precursor in the stereoselective synthesis of more complex molecules, including pharmaceuticals and natural products.

-

Industrial Biotechnology: It is a key bio-based platform chemical. Specifically, it can be converted into methacrylic acid, a monomer for the production of high-performance polymers like Plexiglas, offering a sustainable alternative to petrochemical-based manufacturing.[2]

-

Drug Development: While research is still in early stages, its involvement in glutamate metabolism and potential neuroprotective effects suggest it could be a molecule of interest for research in neurological disorders.[1]

The development of highly efficient microbial production platforms for (R)-(-)-Citramalic Acid is a significant advancement in green chemistry, paving the way for more sustainable production of valuable chemicals and materials. Further research into its physiological roles may also uncover new therapeutic applications.

References

- 1. Production of citramalate by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Two Pathways of Glutamate Fermentation by Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unusual enzymes involved in five pathways of glutamate fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two pathways of glutamate fermentation by anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elucidation of an Alternate Isoleucine Biosynthesis Pathway in Geobacter sulfurreducens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-(-)-Citramalic Acid Lithium molecular weight

An In-depth Technical Guide on the Molecular Weight of (R)-(-)-Citramalic Acid Lithium

This guide provides a detailed analysis of the molecular weight of this compound, intended for researchers, scientists, and professionals in drug development. It outlines the fundamental atomic weights of the constituent elements and presents a clear, structured calculation of the molecular weight.

(R)-(-)-Citramalic acid, a chiral organic compound, has the molecular formula C₅H₈O₅.[1][2][3][4] Its lithium salt is formed by the replacement of one or more acidic protons from its two carboxylic acid groups with lithium ions. This guide will detail the molecular weight for both the monolithium and dilithium (B8592608) salt forms.

Atomic Weight of Constituent Elements

The calculation of the molecular weight of this compound is based on the standard atomic weights of its constituent elements as recognized by the International Union of Pure and Applied Chemistry (IUPAC).

| Element | Symbol | Standard Atomic Weight ( g/mol ) |

| Carbon | C | [12.0096, 12.0116] (Conventional: 12.011)[5][6] |

| Hydrogen | H | [1.00784, 1.00811] (Conventional: 1.008)[7][8][9][10] |

| Oxygen | O | [15.99903, 15.99977] (Conventional: 15.999)[11][12][13] |

| Lithium | Li | [6.938, 6.997] (Conventional: 6.94)[14][15][16] |

Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula. Since (R)-(-)-Citramalic acid is a dicarboxylic acid, it can form both a monolithium and a dilithium salt.

Monolithium (R)-(-)-Citramalate (C₅H₇LiO₅)

This is the most common salt form, where one acidic proton is replaced by a lithium ion.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Lithium | Li | 1 | 6.94 | 6.94 |

| Oxygen | O | 5 | 15.999 | 79.995 |

| Total | 154.046 |

Dilithium (R)-(-)-Citramalate (C₅H₆Li₂O₅)

In this form, both acidic protons are replaced by lithium ions.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 6 | 1.008 | 6.048 |

| Lithium | Li | 2 | 6.94 | 13.88 |

| Oxygen | O | 5 | 15.999 | 79.995 |

| Total | 159.978 |

Visualization of Molecular Composition

The following diagram illustrates the logical relationship between the constituent elements and the calculated molecular weight for the more common monolithium salt.

Caption: Calculation workflow for the molecular weight of Monolithium (R)-(-)-Citramalate.

References

- 1. (R)-(-)-Citramalic acid | CAS 6236-10-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Citramalic acid - Wikipedia [en.wikipedia.org]

- 3. Citramalic acid, (-)- | C5H8O5 | CID 439766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 6. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 9. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. princeton.edu [princeton.edu]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. Isotopes of oxygen - Wikipedia [en.wikipedia.org]

- 14. Lithium - Wikipedia [en.wikipedia.org]

- 15. Lithium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. Atomic Weights and Isotopic Compositions for Lithium [physics.nist.gov]

(R)-(-)-Citramalic Acid Lithium discovery and history

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-Citramalic acid, a chiral dicarboxylic acid, and its lithium salt are compounds of significant interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of (R)-(-)-Citramalic Acid Lithium. It includes a summary of key quantitative data, detailed experimental methodologies for cited synthesis routes, and visualizations of relevant biochemical pathways and experimental workflows.

Introduction

(R)-(-)-Citramalic acid, also known as (R)-2-hydroxy-2-methylbutanedioic acid, is a naturally occurring organic acid. Its lithium salt is utilized to enhance solubility and bioavailability in various research applications[1]. The molecule's chirality is a key feature, with the (R)-(-) enantiomer playing specific roles in metabolic pathways[1]. This guide focuses on the discovery, synthesis, and characterization of (R)-(-)-Citramalic Acid and its lithium salt.

Discovery and History

The discovery of citramalic acid dates back to its identification in natural sources. It is found in various plants and microorganisms and is known to be an intermediate in the metabolism of glutamate (B1630785) through the methylaspartate pathway[1][2]. A significant milestone in understanding its biological origin was the discovery and characterization of (R)-citramalate synthase. In 1999, the gene MJ1392 from the methanogenic archaeon Methanococcus jannaschii was cloned and its protein product was identified as (R)-citramalate synthase (CimA), an enzyme that catalyzes the condensation of pyruvate (B1213749) and acetyl-CoA to form (R)-citramalate. This was the first identification of this enzyme, which is believed to be involved in isoleucine biosynthesis[3][4].

While the history of the acid is rooted in microbiology and biochemistry, the specific history of the discovery and first synthesis of its lithium salt is not well-documented in publicly available literature. The preparation of simple salts from organic acids is a standard chemical procedure, and it is likely that the lithium salt was prepared to improve the handling and solubility of the acid for experimental purposes.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-(-)-Citramalic Acid is provided below. Data for the lithium salt is limited, with most available information pertaining to the free acid.

| Property | Value | Reference |

| (R)-(-)-Citramalic Acid | ||

| Molecular Formula | C5H8O5 | [1] |

| Molecular Weight | 148.11 g/mol | |

| Optical Activity [α]/D | -23.4° (c=3 in H2O) | |

| This compound | ||

| Molecular Formula | C5H7LiO5 | [1] |

| Molecular Weight | 154.05 g/mol | [1] |

Synthesis of (R)-(-)-Citramalic Acid and its Lithium Salt

The synthesis of (R)-(-)-Citramalic Acid can be achieved through chemical, enzymatic, and biotechnological methods.

Chemical Synthesis

One of the early and notable enantioselective chemical syntheses was reported by Whitesell et al. in 1989. This method involves the reaction of chiral pyruvates[2].

Experimental Protocol: Enantioselective Synthesis of (-)-Citramalic Acid (Whitesell et al., 1989 - Generalized)

-

Step 1: Preparation of Chiral Pyruvate Ester. Pyruvic acid is reacted with a chiral auxiliary, such as (-)-8-phenylmenthol, to form the corresponding pyruvate ester.

-

Step 2: Enolate Formation and Alkylation. The chiral pyruvate ester is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) to form the enolate. This is followed by reaction with an appropriate electrophile.

-

Step 3: Hydrolysis. The resulting product is hydrolyzed to remove the chiral auxiliary and yield (-)-citramalic acid.

Enzymatic Synthesis

(R)-Citramalate synthase is the key enzyme for the biosynthesis of (R)-citramalic acid.

Experimental Protocol: Enzymatic Synthesis of (R)-Citramalic Acid (Generalized)

-

Step 1: Expression and Purification of (R)-Citramalate Synthase. The cimA gene is cloned into an expression vector and transformed into a suitable host, such as E. coli. The enzyme is then overexpressed and purified using standard chromatographic techniques.

-

Step 2: Enzymatic Reaction. The purified (R)-citramalate synthase is incubated with its substrates, pyruvate and acetyl-CoA, in a suitable buffer at an optimal temperature and pH.

-

Step 3: Product Isolation and Purification. The reaction mixture is then processed to remove the enzyme and unreacted substrates. The (R)-citramalic acid product is purified, typically by chromatography.

Biotechnological Production in E. coli

Metabolic engineering of Escherichia coli has enabled the high-yield production of (R)-citramalic acid from simple carbon sources like glucose.

Experimental Protocol: Fed-batch Fermentation for (R)-Citramalic Acid Production (Generalized from various sources)

-

Step 1: Strain Construction. An E. coli strain is engineered to overexpress the gene for (R)-citramalate synthase (cimA). To increase the precursor supply and reduce byproduct formation, genes for competing pathways (e.g., citrate (B86180) synthase (gltA), lactate (B86563) dehydrogenase (ldhA), and acetate (B1210297) kinase (ackA)) may be knocked out[4][5].

-

Step 2: Fermentation. The engineered strain is cultivated in a bioreactor with a defined mineral salts medium. A fed-batch strategy is employed with a continuous, growth-limiting feed of glucose to maintain optimal production conditions and minimize the accumulation of inhibitory byproducts like acetate. The fermentation is carried out under controlled pH, temperature, and aeration.

-

Step 3: Product Recovery. After the fermentation, the cells are separated from the culture broth. (R)-Citramalic acid is then recovered and purified from the broth using methods such as precipitation, extraction, or chromatography.

Table of Production Data for (R)-Citramalic Acid in Engineered E. coli

| Strain / Condition | Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| MEC568/pZE12-cimA (from glycerol) | >31 | >0.50 | - | [4] |

| Engineered E. coli (fed-batch) | >60 | 0.53 | - | [5] |

| Engineered E. coli (fed-batch) | >80 | 0.48 | 1.85 | [6] |

Preparation of this compound

Generalized Experimental Protocol:

-

Step 1: Dissolution. (R)-(-)-Citramalic acid is dissolved in a suitable solvent, such as water or ethanol.

-

Step 2: Neutralization. A stoichiometric amount of a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li2CO3), is added portion-wise to the solution with stirring. The pH of the solution can be monitored to ensure complete neutralization.

-

Step 3: Isolation. The solvent is removed under reduced pressure to yield the crude lithium salt.

-

Step 4: Purification. The this compound can be purified by recrystallization from an appropriate solvent system.

Biological Role and Signaling Pathways

(R)-(-)-Citramalic acid is an important intermediate in several metabolic pathways.

Biosynthesis of (R)-Citramalic Acid

(R)-Citramalic acid is synthesized from the central metabolites pyruvate and acetyl-CoA, a reaction catalyzed by (R)-citramalate synthase.

Caption: Biosynthesis of (R)-Citramalic Acid from Pyruvate and Acetyl-CoA.

Methylaspartate Cycle

(R)-(-)-Citramalic Acid is involved in the metabolism of glutamate via the methylaspartate pathway, which is crucial for energy and amino acid metabolism in some organisms[1][2].

Caption: Simplified overview of the Methylaspartate Pathway.

Characterization Data

Detailed characterization data specifically for this compound is scarce in the literature. The following tables summarize available data for the free acid.

NMR Spectroscopy

¹H NMR Chemical Shifts for Citramalic Acid in D₂O

| Protons | Chemical Shift (ppm) |

| -CH₃ | ~1.2 |

| -CH₂- | ~2.6 and ~2.8 (diastereotopic) |

Note: Chemical shifts can vary depending on the solvent and pH.

¹³C NMR Chemical Shifts for Citramalic Acid

| Carbon | Chemical Shift (ppm) |

| -CH₃ | ~25 |

| -CH₂- | ~45 |

| >C(OH)- | ~75 |

| -COOH (next to CH₂) | ~175 |

| -COOH (next to C(OH)) | ~180 |

Note: Chemical shifts can vary depending on the solvent.

Mass Spectrometry

GC-MS analysis of citramalic acid typically involves derivatization to form more volatile esters, such as the dimethyl ester.

Conclusion

This compound is a valuable compound for research, stemming from the significant biological roles of the parent acid. While the discovery and biosynthesis of (R)-(-)-Citramalic Acid are well-characterized, particularly with the identification of (R)-citramalate synthase and the development of high-yield biotechnological production methods, there is a lack of specific historical and detailed characterization data for its lithium salt in the public domain. The synthetic routes to the acid are well-established, and the preparation of the lithium salt can be inferred from standard chemical principles. Further research to fully characterize the solid-state structure and physicochemical properties of this compound would be beneficial for its application in drug development and other scientific fields.

References

- 1. Buy this compound [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bmse000428 R-(-)-Citramalic Acid at BMRB [bmrb.io]

- 4. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli [pubmed.ncbi.nlm.nih.gov]

- 5. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficient bio-production of citramalate using an engineered Escherichia coli strain - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of (R)-(-)-Citramalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-Citramalic acid, also known as (R)-2-hydroxy-2-methylbutanedioic acid, is a chiral organic dicarboxylic acid. Its structure is analogous to the more common malic acid, with the addition of a methyl group. This compound is of growing interest in the fields of biochemistry, natural product chemistry, and drug development due to its role in various metabolic pathways and its potential as a chiral building block for synthesis. This technical guide provides an in-depth overview of the natural occurrence of (R)-(-)-citramalic acid, with a particular focus on its presence in the environment. While the lithium salt of (R)-(-)-citramalic acid is commercially available for research purposes, this document will primarily address the natural occurrence of the acid form, as there is no direct evidence of its natural existence as a specific lithium salt. A discussion on the potential for in-situ formation of lithium salts is also included.

Natural Occurrence of (R)-(-)-Citramalic Acid

(R)-(-)-Citramalic acid is found in a variety of biological systems, from plants to microorganisms. The L-isomer is generally considered more biologically relevant and was first isolated from apple peels in 1954.[1]

Occurrence in Plants

(R)-(-)-citramalic acid has been identified and quantified in several plant species, most notably in apples and pitaya (dragon fruit).

-

Apples (Malus domestica): The R-form of citramalic acid has been detected in the peel and fruit of various apple cultivars.[2] Its concentration can vary significantly between different parts of the fruit and among different varieties.

-

Pitaya (Hylocereus spp.): Pitaya, or dragon fruit, is a significant natural source of citramalic acid.[3] In some cultivars, it is the dominant organic acid during the early stages of fruit development.[3][4]

Occurrence in Microorganisms

Citramalic acid is a metabolite produced by various yeasts and anaerobic bacteria.[5] It has been identified as a byproduct of Saccharomyces yeast species and Propionibacterium acnes.[1][5] In some bacteria, the citramalate (B1227619) pathway is involved in the biosynthesis of isoleucine.[6] The enzyme citramalate synthase, which catalyzes the formation of citramalic acid from acetyl-CoA and pyruvate (B1213749), is found in bacteria.[1][7]

Quantitative Data on (R)-(-)-Citramalic Acid in Natural Sources

The following table summarizes the reported concentrations of (R)-(-)-citramalic acid in various natural sources.

| Natural Source | Part | Cultivar/Species | Concentration (mg/100g wet weight) | Reference |

| Apple (Malus domestica) | Peel | Toki | 36.5 ± 1.21 | [2] |

| Tsugaru | 10.5 ± 2.12 | [2] | ||

| Sun-Tsugaru | 8.74 ± 5.87 | [2] | ||

| Fruit | Toki | 0.922 ± 0.066 | [2] | |

| Tsugaru | 0.522 ± 0.141 | [2] | ||

| Sun-Tsugaru | 0.292 ± 0.114 | [2] | ||

| Pitaya (Hylocereus spp.) | Pulp & Peel | Multiple Cultivars | Up to 1290 (pulp) and 1282 (peel) mg/100g dry weight |

On the Potential for Natural (R)-(-)-Citramalic Acid Lithium Salt Formation

While there is no direct scientific literature confirming the natural occurrence of (R)-(-)-citramalic acid specifically as a lithium salt, it is plausible that it could exist in this form under certain conditions. Organic acids in biological systems are typically in an ionized state at physiological pH, readily forming salts with available cations.

Lithium is a naturally occurring trace element found in varying concentrations in soil, water, and consequently, in plants and animals.

-

Lithium in Apples: The lithium content in apples is reported to be in the range of 0.01-0.05 mg per kilogram.[1]

-

Lithium in Pitaya (Dragon Fruit): While specific data on lithium content in the fruit pulp is scarce, research has shown that dragon fruit peel can be used for the extraction of lithium from brine, indicating the plant's ability to bioaccumulate this element.[8]

Given the presence of both (R)-(-)-citramalic acid and lithium in these fruits, it is chemically feasible that a certain proportion of the citramalate anions would be associated with lithium cations. However, the extent of this association would depend on the relative concentrations of other cations such as potassium, calcium, and magnesium, which are typically present in much higher concentrations in plant tissues.

Experimental Protocols

Extraction of (R)-(-)-Citramalic Acid from Plant Material (Apples and Pitaya)

This protocol is a composite of methodologies described in the literature for the extraction of organic acids from fruits.[2][9]

Materials:

-

Fruit sample (apple or pitaya), fresh or frozen at -80°C

-

Liquid nitrogen

-

0.2% Metaphosphoric acid, pre-cooled to 4°C

-

Homogenizer or mortar and pestle

-

Centrifuge

-

0.45 µm microporous membrane filters

-

HPLC vials

Procedure:

-

Sample Preparation: Weigh approximately 400 mg of the fruit sample (peel or pulp). If the sample is fresh, proceed to the next step. If frozen, keep it on dry ice to prevent thawing.

-

Homogenization: Grind the sample to a fine powder in a mortar and pestle with liquid nitrogen.

-

Extraction: Transfer the powdered sample to a centrifuge tube and add 10 mL of pre-cooled 0.2% metaphosphoric acid.

-

Ultrasonication: Sonicate the mixture for 15 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the homogenate at 5000 x g for 15 minutes at 4°C.

-

Filtration: Collect the supernatant and filter it through a 0.45 µm microporous membrane filter into an HPLC vial.

-

Storage: The extracted sample is now ready for HPLC or LC-MS/MS analysis. If not analyzed immediately, store at -20°C.

Quantification and Chiral Separation by LC-MS/MS

This protocol is based on the method developed for the analysis of citramalic acid enantiomers in apples.[2]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS).

-

Octadecylsilica (ODS) column (e.g., Shim-pack VP-ODS C18, 5 µm, 4.6 mm × 150 mm).

Reagents:

-

(R)-(-)-Citramalic acid standard

-

(S)-(+)-Citramalic acid standard

-

Chiral derivatizing agent (e.g., benzyl (B1604629) 5-(2-aminoethyl)-3-methyl-4-oxoimidazolidine-1-carboxylate)

-

Mobile phase solvents (e.g., acetonitrile (B52724), water, formic acid)

Procedure:

-

Standard Preparation: Prepare stock solutions of (R)-(-)- and (S)-(+)-citramalic acid standards in a suitable solvent (e.g., 0.2% metaphosphoric acid). Create a series of dilutions for the calibration curve.

-

Chiral Derivatization (Pre-column):

-

To an aliquot of the extracted sample or standard solution, add the chiral derivatizing agent.

-

Follow the specific reaction conditions (e.g., temperature, time, pH) as required by the chosen derivatizing agent to form diastereomers.

-

-

LC-MS/MS Analysis:

-

Column: Octadecylsilica column.

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid is typically used. The exact gradient program will need to be optimized for the specific column and instrument.

-

Flow Rate: Typically around 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 35°C.

-

Injection Volume: 10 µL.

-

MS/MS Detection: Operate the mass spectrometer in positive or negative ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for the derivatized citramalic acid diastereomers.

-

-

Data Analysis: Identify and quantify the (R)-(-)-citramalic acid derivative in the sample by comparing its retention time and peak area to those of the derivatized standard. The separation of the diastereomers on the achiral column allows for the quantification of the individual enantiomers.

Biosynthetic Pathway of Citramalic Acid

Citramalic acid is synthesized from central metabolic intermediates, pyruvate and acetyl-CoA. The key enzyme in this pathway is citramalate synthase (also known as CimA).[3][7] This enzyme catalyzes the condensation of the acetyl group from acetyl-CoA with the keto group of pyruvate to form citramalate. This pathway is particularly relevant in certain microorganisms and has been engineered in E. coli for the biotechnological production of citramalic acid.[7] In plants, citramalate synthase is also responsible for its production.[3]

Caption: Biosynthesis of (R)-(-)-Citramalic Acid.

Conclusion

(R)-(-)-Citramalic acid is a naturally occurring organic acid found in various plants and microorganisms, with apples and pitaya being notable sources. While the direct natural occurrence as a lithium salt is not documented, the co-existence of citramalic acid and lithium in these natural sources suggests the potential for such an association. The provided experimental protocols offer a framework for the extraction, quantification, and chiral analysis of this compound from natural matrices. Further research into the metabolic roles of (R)-(-)-citramalic acid and its potential physiological effects will continue to be an area of significant scientific interest.

References

- 1. cimasci.com [cimasci.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. news-medical.net [news-medical.net]

- 6. gcwgandhinagar.com [gcwgandhinagar.com]

- 7. Lithium Content and Its Nutritional Beneficence, Dietary Intake, and Impact on Human Health in Edibles from the Romanian Market - PMC [pmc.ncbi.nlm.nih.gov]

- 8. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 9. mdpi.com [mdpi.com]

(R)-(-)-Citramalic Acid Lithium: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(R)-(-)-Citramalic Acid Lithium , a lithium salt of the chiral dicarboxylic acid, (R)-(-)-Citramalic acid, serves as a pivotal biochemical intermediate with growing interest in the fields of metabolic research and pharmaceutical development. Its unique stereochemistry and involvement in fundamental metabolic pathways make it a valuable chiral building block for the synthesis of complex molecules and a subject of investigation for its potential therapeutic applications. This technical guide provides an in-depth overview of its biochemical significance, synthesis methodologies, and potential applications, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

This compound is a white crystalline powder.[1] Its properties are summarized in the table below. The lithium salt form generally enhances the solubility and bioavailability of citramalic acid.[2]

| Property | Value | References |

| Molecular Formula | C₅H₇LiO₅ | [2] |

| Molecular Weight | 154.05 g/mol | [2] |

| Melting Point | 108-110 °C | [3][4] |

| Boiling Point | 295.2 °C at 760 mmHg (of free acid) | [3] |

| Density | 1.513 g/cm³ (of free acid) | [3] |

| Optical Activity [α]/D | -19.0 ± 2.0° (c = 0.5 in 1 M HCl) | |

| Solubility | Soluble in PBS (pH 7.2) at 10 mg/mL | [5] |

| Appearance | White fine crystalline powder | [1][3] |

| Storage Temperature | 2-8°C | [3] |

Biochemical Significance and Metabolic Pathways

(R)-(-)-Citramalic acid is a key intermediate in several metabolic pathways, most notably the C5-branched dibasic acid metabolism and the methylaspartate cycle .

The Methylaspartate Cycle

The methylaspartate cycle is a metabolic pathway for the assimilation of acetyl-CoA, particularly in some bacteria and archaea. (R)-(-)-Citramalic acid is involved in the anaerobic metabolism of glutamate (B1630785) via this pathway.

Biosynthesis in Engineered Microorganisms

Significant research has focused on the biotechnological production of (R)-citramalic acid using metabolically engineered Escherichia coli.[6] By overexpressing a modified citramalate synthase gene (cimA) from Methanococcus jannaschii and deleting competing pathway genes, high titers of (R)-citramalic acid can be achieved.[6]

Synthesis and Purification

(R)-(-)-Citramalic Acid can be produced through both biotechnological and chemical synthesis routes.

Biocatalytic Production via Fermentation

The fermentative production of (R)-citramalic acid using engineered E. coli is a well-documented and efficient method. High yields have been achieved through fed-batch fermentation processes.

Quantitative Data on Fermentative Production of (R)-Citramalic Acid:

| E. coli Strain Engineering | Substrate | Titer (g/L) | Yield (g/g substrate) | Productivity (g/L/h) | Reference |

| Overexpression of cimA; deletions in poxB, ackA, pta, gltA, leuC | Glycerol (B35011) | > 31 | > 0.50 | - | [6] |

| Overexpression of cimA3.7; deletions in ldhA, pflB | Glucose | 82 ± 1.5 | 0.48 | 1.85 | [7] |

| Overexpression of cimA; deletions in gltA, leuC, ackA-pta, poxB | Glucose | 46.2 | 0.80 | - | [8] |

| Engineered Citrate (B86180) Synthase (GltA[F383M]), overexpression of cimA | Glucose | > 60 | 0.53 | - | [9] |

Experimental Workflow for Biocatalytic Production:

Detailed Protocol for Fed-Batch Fermentation (Adapted from[7]):

-

Inoculum Preparation: Inoculate a glycerol stock of the engineered E. coli strain into a suitable seed culture medium and incubate overnight.

-

Bioreactor Setup: Prepare a bioreactor with a defined mineral salts medium containing a limiting concentration of glucose.

-

Fed-Batch Culture: Inoculate the bioreactor with the seed culture. Maintain the culture under controlled conditions (e.g., temperature, pH, dissolved oxygen). Initiate a continuous glucose feed to control the growth rate and prevent the accumulation of inhibitory byproducts like acetate.

-

Induction of Gene Expression: Once the desired cell density is reached, induce the expression of the citramalate synthase gene (e.g., by adding an inducer like L-arabinose).

-

Production Phase: Continue the fed-batch fermentation, monitoring substrate consumption and product formation.

-

Harvesting: Once the production phase is complete, harvest the fermentation broth for downstream processing.

Chemical Synthesis

A chemical synthesis route for citramalic acid has been described, involving the oxidation of 3-methyl-3-buten-1-ol (B123568).

Protocol for Chemical Synthesis (Adapted from a 1977 patent[6]):

-

Reaction Setup: In a stirred vessel, prepare a mixture of 70% nitric acid and nitrogen dioxide at a controlled temperature (e.g., 50°C).

-

Addition of Starting Material: Slowly add 3-methyl-3-buten-1-ol to the nitric acid mixture.

-

Reaction: Maintain the reaction at the specified temperature for a set period (e.g., 2 hours).

-

Isolation of Crude Product: After cooling the reaction mixture, isolate the crude citramalic acid by evaporation under a stream of nitrogen.

-

Purification: Purify the crude product by crystallization from a suitable solvent, such as ethyl acetate, to obtain pure citramalic acid.

Applications in Drug Development and Research

(R)-(-)-Citramalic acid's chirality and functional groups make it a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals.

Chiral Building Block in Asymmetric Synthesis

Potential Neuroprotective Effects

While direct quantitative data on the neuroprotective effects of (R)-(-)-Citramalic acid are limited in the available literature, related organic acids have demonstrated neuroprotective properties. For example, citric acid has been shown to have beneficial effects against brain oxidative stress and neuronal injury in animal models of malathion (B1675926) intoxication.[7] Other phenolic acids have also been extensively studied for their neuroprotective roles against various neurotoxic insults.[8][14][15] The structural similarity of citramalic acid to these compounds suggests that it may also possess neuroprotective activities, warranting further investigation.

Spectroscopic Data

The structural characterization of (R)-(-)-Citramalic Acid is crucial for its identification and quality control.

¹H and ¹³C NMR Chemical Shift Data for (R)-(-)-Citramalic Acid (in D₂O):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C1 (-CH₃) | 1.314 | 27.94 |

| C2 (-C(OH)-) | - | 77.071 |

| C3 (-CH₂-) | 2.415, 2.720 | 49.297 |

| C4 (-COOH) | - | 185.877 |

| C5 (-COOH) | - | 182.577 |

| Data obtained from the Biological Magnetic Resonance Bank (BMRB) entry bmse000428.[16] |

Conclusion

This compound is a versatile biochemical intermediate with significant potential for researchers and drug development professionals. Its efficient production through metabolic engineering has made it more accessible for various applications. While its role as a chiral building block is established, further research is needed to fully explore its potential therapeutic effects, particularly in the area of neuroprotection. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for future investigations and applications of this intriguing molecule.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. D-(–)-Citramalic acid lithium salt | CAS 6236-10-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. (R)-(-)-CITRAMALIC ACID | 6236-10-8 [chemicalbook.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Synthesis of citramalic acid from glycerol by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel neuroprotective and hepatoprotective effects of citric acid in acute malathion intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Engineered citrate synthase improves citramalic acid generation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin synthesis along the gastrointestinal tract of the rabbit: differences in total synthesis and profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

- 15. Assessment of neuroprotective effects of Gallic acid against glutamate-induced neurotoxicity in primary rat cortex neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bmse000428 R-(-)-Citramalic Acid at BMRB [bmrb.io]

(R)-(-)-Citramalic Acid Lithium in Glutamate Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its metabolism is intricately linked to neuronal function and dysfunction. Aberrations in glutamate homeostasis are implicated in a range of neurological and psychiatric disorders. (R)-(-)-Citramalic acid, a chiral dicarboxylic acid, and its lithium salt, are emerging as compounds of interest for their potential to modulate metabolic pathways. This technical guide explores the hypothesized role of (R)-(-)-Citramalic Acid Lithium in glutamate metabolism, addressing the current landscape of knowledge, proposing potential mechanisms of action, and providing detailed experimental protocols to investigate its effects. While direct quantitative data on the interaction between this compound and key glutamate-metabolizing enzymes are currently limited in the public domain, this document serves as a comprehensive resource to stimulate and guide future research in this promising area.

Introduction: The Glutamate Hub and the Potential of this compound

Glutamate metabolism is a cornerstone of brain energy homeostasis and neurotransmission. The delicate balance of glutamate levels is maintained by a series of enzymatic reactions and transport processes. Key enzymes in this metabolic hub include glutamate dehydrogenase (GDH), which catalyzes the reversible conversion of glutamate to α-ketoglutarate, and aminotransferases such as aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT), which are crucial for the synthesis and degradation of glutamate.

Lithium has long been a cornerstone in the treatment of bipolar disorder, and its therapeutic effects are, in part, attributed to its modulation of glutamatergic neurotransmission. Studies have shown that lithium can influence glutamate and glutamine levels in the brain and affect the activity of enzymes involved in their metabolism[1]. (R)-(-)-Citramalic acid is a structural analog of malate (B86768) and a potential intermediate in various metabolic pathways. The lithium salt of (R)-(-)-citramalic acid presents a unique chemical entity that combines the known neuroactive properties of the lithium ion with a dicarboxylic acid that could potentially interact with key metabolic enzymes.

This guide will delve into the hypothetical interactions of this compound with GDH, AST, and ALT, providing a foundational framework for investigating its therapeutic potential.

Hypothesized Mechanism of Action

Based on the structural similarity of citramalate (B1227619) to substrates and regulators of glutamate-metabolizing enzymes, we propose a hypothetical mechanism of action for this compound. The dicarboxylate structure of citramalate could allow it to act as a competitive or allosteric inhibitor of enzymes that bind similar molecules, such as glutamate, α-ketoglutarate, or malate. The presence of the lithium ion could further modulate these interactions or have independent effects on enzyme activity and glutamate transport.

A proposed signaling pathway is illustrated below:

Caption: Hypothesized modulation of glutamate metabolizing enzymes by this compound.

Quantitative Data Summary

As of the current literature review, specific quantitative data on the direct effects of this compound on the kinetics of glutamate dehydrogenase, aspartate aminotransferase, and alanine aminotransferase are not available. The following tables are presented as templates for organizing future experimental findings.

Table 1: Hypothetical Enzyme Kinetic Parameters in the Presence of this compound

| Enzyme | Compound | Km (mM) | Vmax (µmol/min/mg) | Ki (mM) | Type of Inhibition |

| Glutamate Dehydrogenase | This compound | TBD | TBD | TBD | TBD |

| Aspartate Aminotransferase | This compound | TBD | TBD | TBD | TBD |

| Alanine Aminotransferase | This compound | TBD | TBD | TBD | TBD |

| TBD: To Be Determined |

Table 2: Effects of Lithium on Glutamate Metabolizing Enzymes (from existing literature)

| Enzyme | Organism/Tissue | Lithium Concentration | Observed Effect | Reference |

| Aspartate Aminotransferase | Rat Brain | 3 m-equiv./kg (7 days) | Significant increase in activity (P < 0.01) | [1] |

| Glutamate Dehydrogenase | Rat Brain | 3 m-equiv./kg (7 days) | No significant change in activity | [1] |

| Alanine Aminotransferase | Rat Brain | 3 m-equiv./kg (7 days) | No significant change in activity | [1] |

Detailed Experimental Protocols

To elucidate the role of this compound in glutamate metabolism, a series of in vitro and cell-based assays are proposed.

In Vitro Enzyme Kinetic Assays

The following protocols outline the procedures to determine the kinetic parameters of GDH, AST, and ALT in the presence and absence of this compound.

Caption: A generalized workflow for determining enzyme kinetic parameters.

4.1.1 Glutamate Dehydrogenase (GDH) Activity Assay

-

Principle: GDH activity is measured by monitoring the rate of NADH production, which corresponds to an increase in absorbance at 340 nm.

-

Reagents:

-

GDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

L-Glutamate solution (substrate)

-

NAD+ solution (coenzyme)

-

Purified GDH enzyme

-

This compound stock solution

-

-

Procedure:

-

Prepare reaction mixtures in a 96-well plate. Each well should contain GDH Assay Buffer, NAD+, and varying concentrations of L-glutamate.

-

For inhibitor studies, add varying concentrations of this compound to a set of wells.

-

Initiate the reaction by adding purified GDH enzyme to each well.

-

Immediately measure the absorbance at 340 nm at 37°C in a microplate reader, taking kinetic readings every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.

-

Determine Km and Vmax by plotting 1/V₀ versus 1/[Glutamate] (Lineweaver-Burk plot).

-

For inhibition studies, determine the type of inhibition and Ki value using appropriate plots (e.g., Dixon plot).

-

4.1.2 Aspartate Aminotransferase (AST) Activity Assay

-

Principle: AST activity is determined by a coupled enzyme reaction. The oxaloacetate produced by AST is reduced to malate by malate dehydrogenase (MDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is monitored.

-

Reagents:

-

AST Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

L-Aspartate solution (substrate)

-

α-Ketoglutarate solution (substrate)

-

NADH solution

-

Malate Dehydrogenase (MDH)

-

Purified AST enzyme

-

This compound stock solution

-

-

Procedure:

-

Prepare reaction mixtures containing AST Assay Buffer, L-aspartate, NADH, and MDH.

-

Add varying concentrations of α-ketoglutarate to different wells.

-

For inhibition studies, include varying concentrations of this compound.

-

Initiate the reaction by adding purified AST enzyme.

-

Monitor the decrease in absorbance at 340 nm at 37°C.

-

Calculate initial velocities and kinetic parameters as described for the GDH assay.

-

4.1.3 Alanine Aminotransferase (ALT) Activity Assay

-

Principle: Similar to the AST assay, ALT activity is measured using a coupled reaction. The pyruvate (B1213749) produced by ALT is reduced to lactate (B86563) by lactate dehydrogenase (LDH), which oxidizes NADH. The rate of NADH disappearance is monitored at 340 nm.

-

Reagents:

-

ALT Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

L-Alanine solution (substrate)

-

α-Ketoglutarate solution (substrate)

-

NADH solution

-

Lactate Dehydrogenase (LDH)

-

Purified ALT enzyme

-

This compound stock solution

-

-

Procedure:

-

Prepare reaction mixtures with ALT Assay Buffer, L-alanine, NADH, and LDH.

-

Add varying concentrations of α-ketoglutarate.

-

For inhibition studies, add this compound.

-

Start the reaction by adding purified ALT enzyme.

-

Measure the decrease in absorbance at 340 nm at 37°C.

-

Calculate initial velocities and kinetic parameters as previously described.

-

Cell-Based Assays for Glutamate Metabolism

To investigate the effects of this compound in a more physiologically relevant context, cell-based assays using primary neuronal cultures, astrocyte cultures, or co-cultures are recommended.

References

(R)-(-)-Citramalic Acid Lithium: A Scoping Whitepaper on Potential Therapeutic Applications in Neurological Disorders

Disclaimer: This document provides a theoretical framework for the potential therapeutic uses of (R)-(-)-Citramalic Acid Lithium. As of the date of this publication, there is a notable absence of direct preclinical or clinical research specifically evaluating this compound for any therapeutic application. The following information is a synthesis of the known biochemical roles of (R)-(-)-Citramalic Acid and the well-documented neuropharmacology of the lithium ion. The proposed mechanisms and applications are therefore speculative and intended to guide future research.

Executive Summary

This compound is the lithium salt of (R)-(-)-Citramalic acid, a naturally occurring dicarboxylic acid. While direct therapeutic evaluation of this specific salt is not available in current scientific literature, an analysis of its constituent components suggests a potential for synergistic or additive effects in the context of neurological disorders. (R)-(-)-Citramalic acid is a key intermediate in the methylaspartate pathway, which is involved in glutamate (B1630785) metabolism. The lithium ion is an established mood stabilizer with robust neuroprotective properties. This whitepaper will explore the theoretical therapeutic potential of this compound by examining the independent roles of its components and proposing hypothetical mechanisms of action and avenues for future research.

Introduction to this compound

This compound is a chiral organic compound. The lithium salt form generally enhances the solubility and bioavailability of organic acids.[1] Its potential biological significance lies in the intersection of the biochemical pathways of citramalic acid and the pharmacological effects of lithium.

Physicochemical Properties

While specific data for the lithium salt is sparse, the properties of citramalic acid are known.

| Property | Value | Reference |

| Molecular Formula | C5H7LiO5 | N/A |

| Molecular Weight | 154.05 g/mol | N/A |

| Chirality | (R)-(-) enantiomer | [1] |

| Solubility | Expected to be soluble in water | [1] |

The Biochemical Role of (R)-(-)-Citramalic Acid

(R)-(-)-Citramalic acid is primarily known for its role as an intermediate in specific metabolic pathways, particularly in microorganisms. Its direct physiological role in mammals is less understood, though it has been detected in human metabolomic studies.

The Methylaspartate and Citramalate (B1227619) Pathways

In certain bacteria, (R)-(-)-Citramalic acid is a key component of the methylaspartate pathway, which is a route for glutamate metabolism.[1] It is also involved in the citramalate pathway for isoleucine biosynthesis.[2][3] The central enzyme in this pathway is (R)-citramalate synthase, which catalyzes the condensation of acetyl-CoA and pyruvate (B1213749) to form (R)-citramalate.

Below is a diagram illustrating the simplified citramalate pathway leading to the synthesis of (R)-(-)-Citramalic Acid.

References

- 1. Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer’s Disease [mdpi.com]

- 2. Synthesis and Biological Evaluation of Novel Ramalin Derivatives as Multi-Target Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Neuroprotective Properties of Lithium Salts

Disclaimer: Extensive research has revealed no specific scientific literature or data on the neuroprotective properties of (R)-(-)-Citramalic Acid Lithium . Therefore, this guide will focus on the well-documented neuroprotective effects of commonly studied lithium salts, such as lithium carbonate and lithium citrate, to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction to Lithium's Neuroprotective Potential

Lithium, a long-standing treatment for bipolar disorder, is increasingly recognized for its significant neuroprotective capabilities.[1][2][3] A growing body of evidence from preclinical and clinical studies suggests its potential as a disease-modifying agent for various neurodegenerative disorders, including Alzheimer's disease (AD) and Parkinson's disease (PD).[1][3][4][5] The therapeutic actions of lithium are multifaceted, extending beyond mood stabilization to encompass the modulation of cellular pathways crucial for neuronal survival and function.[1][6]

Core Molecular Mechanisms of Lithium-Induced Neuroprotection

Lithium's neuroprotective effects are attributed to its ability to influence multiple intracellular signaling pathways. The primary mechanisms are detailed below.

Inhibition of Glycogen (B147801) Synthase Kinase-3 (GSK-3)

A pivotal mechanism of lithium's action is the direct and indirect inhibition of glycogen synthase kinase-3 (GSK-3), particularly the GSK-3β isoform.[1][7] GSK-3 is a key enzyme implicated in a wide range of cellular processes, including apoptosis and inflammation. By inhibiting GSK-3, lithium promotes cell survival and reduces pathological processes associated with neurodegeneration.[1][7]

-

Direct Inhibition: Lithium competes with magnesium ions (Mg2+), which are essential for GSK-3's kinase activity.[1][7]

-

Indirect Inhibition: Lithium can also lead to the phosphorylation of GSK-3β at Serine9, rendering the enzyme inactive.[1][7]

The inhibition of GSK-3 by lithium has several downstream consequences that contribute to neuroprotection:

-

Upregulation of Anti-apoptotic Proteins: Lithium treatment leads to an increase in the expression of anti-apoptotic proteins like Bcl-2.[6][7]

-

Downregulation of Pro-apoptotic Proteins: Conversely, it can decrease the levels of pro-apoptotic proteins such as Bax and p53.[8]

-

Modulation of Tau Hyperphosphorylation: In the context of Alzheimer's disease, GSK-3β is the primary kinase responsible for the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles. Lithium's inhibition of GSK-3β can reduce tau hyperphosphorylation.

Modulation of Neurotrophic Factors

Lithium has been shown to enhance the expression and signaling of crucial neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF).[1][6] BDNF is essential for neuronal survival, growth, and synaptic plasticity.

-

Increased BDNF Expression: Lithium treatment can increase the transcription of the BDNF gene.[6]

-

Activation of Downstream Pathways: The subsequent increase in BDNF activates its receptor, TrkB, and downstream pro-survival signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK)/ERK pathways.[2][6]

Anti-inflammatory and Antioxidant Effects

Chronic inflammation and oxidative stress are significant contributors to the pathogenesis of neurodegenerative diseases. Lithium exhibits both anti-inflammatory and antioxidant properties.[1][3][5]

-

Anti-inflammatory Action: Lithium can suppress the production of pro-inflammatory cytokines by modulating pathways such as the nuclear factor-kappa B (NF-κB) signaling cascade. It can also calm overactive microglia, the brain's resident immune cells.[5]

-

Antioxidant Effects: Lithium may enhance the brain's natural antioxidant defense systems and boost mitochondrial function, thereby reducing the toxic load of reactive oxygen species (ROS).[5]

Regulation of Autophagy

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. In many neurodegenerative diseases, this process is impaired, leading to the accumulation of toxic protein aggregates. Lithium can enhance autophagy, promoting the clearance of these pathological proteins.[1][5]

Quantitative Data on the Neuroprotective Effects of Lithium

The following table summarizes quantitative data from various studies on the neuroprotective effects of lithium salts. Due to the limited specific quantitative data in the provided search results, this table presents a qualitative summary based on the findings.

| Lithium Salt | Experimental Model | Key Findings | Reference |

| Lithium Carbonate | Mouse model of Alzheimer's disease | Had little effect at low doses in drinking water. | [9] |